DDMA vs. Dodecyl Methacrylate: Divergent Self-Assembly Pathways in Polyelectrolytes
A direct comparison of self-assembly behavior between DDMA and dodecyl methacrylate (DMA) reveals a critical divergence. Random copolymers of sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and DDMA show a strong preference for intrapolymer self-association, forming unimolecular micelles even in concentrated aqueous solutions. In stark contrast, analogous copolymers of AMPS and DMA are prone to interpolymer associations, leading to the formation of multipolymer aggregates [1].
| Evidence Dimension | Self-Assembly Mode in Aqueous Solution |
|---|---|
| Target Compound Data | Intrapolymer association (unimolecular micelles) |
| Comparator Or Baseline | AMPS/dodecyl methacrylate copolymers: Interpolymer association (multipolymer micelles) |
| Quantified Difference | Qualitative shift in association mechanism from intra- to inter-polymer |
| Conditions | Random copolymers of AMPS and respective hydrophobe in water, as characterized by QELS and fluorescence |
Why This Matters
This mechanistic difference dictates whether the polymer will exist as discrete, single-chain nanoparticles or as larger, multi-chain aggregates, directly impacting solution viscosity, drug delivery vehicle size, and surface activity.
- [1] Morishima, Y. SELF-ASSEMBLING AMPHIPHILIC POLYELECTROLYTES AND THEIR NANOSTRUCTURES. Chinese Journal of Polymer Science 2000, 18 (4), 323–336. View Source
